molecular formula C20H14Cl2N2O B2478860 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-95-1

1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2478860
CAS No.: 338786-95-1
M. Wt: 369.25
InChI Key: SLLUKATVFWRBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2,4-dichlorobenzyloxy group at position 1 and a phenyl group at position 2 of the benzimidazole core. The dichlorobenzyloxy moiety is a critical pharmacophore in this compound, contributing to its electronic and steric properties, which are essential for interactions with biological targets .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-11-10-15(17(22)12-16)13-25-24-19-9-5-4-8-18(19)23-20(24)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLUKATVFWRBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Synthesis Strategies

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The benzimidazole scaffold is classically synthesized via condensation of o-phenylenediamine (OPD) with carboxylic acids or aldehydes. For 2-phenyl-substituted benzimidazoles, benzaldehyde serves as the carbonyl precursor. Under acidic conditions, OPD reacts with benzaldehyde to form an intermediate Schiff base, which cyclizes to yield 2-phenyl-1H-benzimidazole.

Mechanistic Pathway :

  • Schiff base formation : Benzaldehyde reacts with one amine group of OPD to generate an imine.
  • Cyclization : The second amine attacks the imine carbon, forming a five-membered ring.
  • Oxidation : Aromatization occurs via air oxidation or catalytic dehydrogenation to yield the benzimidazole.

Catalytic Systems :

  • Cobalt(II) acetylacetone : Enables room-temperature synthesis in methanol with 97% yield for 2-phenylbenzimidazole.
  • Ammonium chloride : Eco-friendly ethanol-based cyclization at 80–90°C.
  • Ceric ammonium nitrate (CAN) : Polyethylene glycol (PEG)-mediated reaction at 50°C for 2 hours.

Functionalization at Position 1

Introducing the (2,4-dichlorobenzyl)oxy group at position 1 requires selective alkylation of the benzimidazole nitrogen. This step is complicated by the presence of two NH groups in the benzimidazole core, necessitating regioselective control.

Directed Metalation Approaches

To enhance regioselectivity, temporary directing groups (e.g., trimethylsilyl) can be introduced at position 3, enabling selective alkylation at position 1. Subsequent deprotection yields the target compound.

One-Pot Synthesis Methodologies

Tandem Condensation-Alkylation

A streamlined approach combines benzimidazole formation and alkylation in a single pot:

  • React OPD with benzaldehyde in methanol using Co(II) acetylacetone.
  • After cyclization, add 2,4-dichlorobenzyl bromide and K₂CO₃ directly to the reaction mixture.
  • Stir at 50°C for 6 hours to achieve 78% overall yield.

Advantages :

  • Eliminates intermediate purification.
  • Reduces solvent waste.

Solvent and Temperature Optimization

Solvent Systems

  • Polar aprotic solvents : DMF or DMSO enhance alkylation rates but may complicate purification.
  • Chlorinated solvents : Dichloromethane (DCM) minimizes side reactions during alkylation.
  • Alcohols : Methanol or ethanol preferred for condensation steps due to low cost and environmental impact.

Temperature Profiles

  • Condensation : 50–90°C for 2–12 hours.
  • Alkylation : 0–25°C to prevent dialkylation.

Crystallization and Polymorph Control

Post-synthesis purification often involves crystallization from solvent mixtures:

Solvent System Temperature Polymorph Yield
DCM/Methanol 20–35°C Amorphous 85%
Cyclohexane/Methyl tert-butyl ether 0–5°C Crystalline Form-2 91%

Seeding with crystalline Form-2 improves polymorphic purity and stability.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Imidazole-H), 5.42 (s, 2H, OCH₂).
  • IR (KBr) : 1610 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C).

Scale-Up and Industrial Feasibility

Process Considerations :

  • Catalyst recycling : Co(II) acetylacetone can be recovered via filtration and reused for 5 cycles with <10% activity loss.
  • Continuous flow systems : Microreactors enable safer handling of exothermic alkylation steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobenzyl ether moiety and chlorinated aromatic rings are susceptible to nucleophilic substitution. Key findings include:

Reaction TypeConditionsProductYieldReference
BenzoylationBenzoyl chloride, MW (80°C, 3 min)2-Phenyl-N-(2-phenyl-1H-benzo[d]imidazole-1-carbonothioyl)acetamide96%
AlkylationAlkyl halides, KOH, ethanolSubstituted benzimidazole derivatives with alkyl side chains75–89%
  • Mechanistic Insight : Microwave-assisted reactions enhance reaction efficiency, as seen in the synthesis of thioamide derivatives via benzoylation . Chlorine atoms on the aromatic ring may undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Oxidation and Reduction Reactions

The benzimidazole core and nitro groups (if present in analogs) participate in redox reactions:

Reaction TypeReagentsOutcomeReference
OxidationH₂O₂, acetic acidFormation of benzimidazole N-oxides
ReductionLiAlH₄, THFReduction of nitro groups to amines in structurally related compounds
  • Case Study : In analogs with nitro substituents, reduction yields amine derivatives, which exhibit enhanced biological activity (e.g., antiproliferative effects in cancer cells) .

Condensation and Cyclization Reactions

The benzimidazole core can act as a scaffold for further heterocyclic synthesis:

Reaction TypeReagentsProductReference
Condensationo-Phenylenediamine, carboxylic acidsFormation of fused benzimidazole derivatives (e.g., benzimidazolones)
CyclizationPOCl₃, DMFChlorination and subsequent cyclization to triazole derivatives
  • Key Data : Microwave irradiation (80°C, 2–5 min) significantly improves reaction yields (85–96%) compared to conventional heating .

Rearrangement Reactions

Acid- or base-mediated rearrangements modify the benzimidazole skeleton:

Reaction TypeConditionsOutcomeReference
Diazepinone rearrangementKOH, xylene, refluxConversion of benzodiazepinones to benzimidazolones
  • Mechanism : Base-induced cleavage of diazepinone intermediates leads to benzimidazolone formation, demonstrating the versatility of benzimidazole derivatives in heterocyclic chemistry .

Electrophilic Aromatic Substitution

The phenyl and benzimidazole rings undergo electrophilic substitution:

Reaction TypeReagentsOutcomeReference
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives at meta/para positions
SulfonationSO₃, H₂SO₄Sulfonic acid derivatives for enhanced solubility

Ether Cleavage and Functionalization

The 2,4-dichlorobenzyl ether group can be cleaved or modified:

Reaction TypeConditionsOutcomeReference
Acidic hydrolysisHCl, ethanol, refluxCleavage to yield hydroxylated benzimidazole derivatives
Grignard reactionRMgX, THFAlkylation at the ether oxygen

Scientific Research Applications

Pharmacological Properties

1. Antimicrobial Activity

Benzimidazole derivatives, including 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that certain benzimidazole derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/ml)Activity Against
This compoundTBDS. aureus, E. coli
Standard Antibiotics--
Ampicillin100S. typhi
Ciprofloxacin25E. coli

2. Antiviral Properties

Benzimidazole derivatives have also been explored for their antiviral activities. They have been reported to inhibit various viral strains, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism often involves the disruption of viral replication cycles, making them potential candidates for antiviral drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of benzimidazole derivatives against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential use of these compounds in treating resistant bacterial infections .

Case Study 2: Antiviral Activity Against HCV

In another research effort, a benzimidazole derivative was tested for its ability to inhibit HCV replication in vitro. The compound demonstrated significant antiviral activity, suggesting that modifications to the benzimidazole structure could lead to effective treatments for viral infections .

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

  • Structure : Differs by a nitro group at position 6 and a 4-chlorophenyl group at position 2.
  • Impact: The nitro group (electron-withdrawing) increases polarity and may enhance binding to electron-deficient targets. However, it reduces membrane permeability compared to the non-nitrated target compound.
  • Molecular Weight : 448.7 g/mol .

1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

  • Structure : Features a 3,4-dichlorobenzyloxy group instead of 2,4-dichloro substitution.
  • Impact : The altered chlorine positions on the benzyloxy group modify steric hindrance and electronic distribution. This could reduce binding efficiency if the 2,4-dichloro configuration is optimal for target interactions (e.g., antifungal activity as seen in miconazole analogs) .
  • Molecular Weight : 414.2 g/mol .

1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole

  • Structure : Contains a benzyl group at position 1 and a chloro substituent at position 3.
  • Impact : The absence of the dichlorobenzyloxy group diminishes the compound’s ability to engage in halogen bonding, a critical interaction in many antifungal agents. The chloro substituent at position 5 may enhance planarity, affecting stacking interactions with aromatic residues in enzymes .

Biological Activity

1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H16Cl2N2O\text{C}_{20}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}
PropertyValue
Molecular FormulaC20H16Cl2N2O
Molecular Weight375.26 g/mol
IUPAC NameThis compound
CAS Number338786-91-7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In a study examining its efficacy against common pathogens:

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism of action involves inhibiting key enzymes and disrupting cellular processes in microorganisms, leading to cell death. This makes it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).

Case Study: Apoptosis Induction

A study demonstrated that treatment with varying concentrations of the compound led to significant apoptosis in MCF-7 cells:

  • IC50 Value : 25.72 ± 3.95 µM
  • Flow cytometry analysis revealed an increase in apoptotic cells with higher concentrations.

This suggests that the compound may play a role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Other Pharmacological Activities

Beyond its antimicrobial and anticancer properties, this compound has shown potential in other areas:

Anti-inflammatory Activity : The compound has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.

Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties comparable to standard pain relief medications.

Structure-Activity Relationship (SAR)

The biological activities of benzimidazole derivatives are often influenced by their structural characteristics. Modifications to the benzyl and phenyl groups can enhance potency and selectivity against specific biological targets.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Introduction of halogensIncreased antimicrobial potency
Alteration of phenyl substituentsEnhanced anticancer activity

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole?

A common method involves nucleophilic substitution reactions. For example:

  • Step 1 : React 2-phenyl-1H-benzimidazole with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation and substitution .
  • Step 2 : Optimize solvent selection (e.g., DMSO or ethanol) and reflux conditions (e.g., 18–24 hours) to achieve yields >60% .
  • Purification : Use column chromatography or recrystallization from ethanol-water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm substitution patterns using ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm and benzyloxy groups at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic space group P21/c with unit cell parameters a = 7.97 Å, b = 16.43 Å) .
  • Thermal Analysis (TGA/DTA) : Assess decomposition steps (e.g., onset at ~250°C) .

Q. How is the compound’s purity assessed during synthesis?

  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to monitor impurities .
  • Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol reduces side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitutions .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >70% .

Q. How do structural modifications influence biological activity?

  • Substituent Analysis : Compare analogs (e.g., replacing 2,4-dichlorobenzyl with morpholinyl groups) to study SAR in receptor-binding assays .
  • Fluorescence Studies : Monitor interactions with biomolecules (e.g., DNA intercalation) via emission quenching at λ = 450 nm .

Q. What strategies resolve discrepancies in crystallographic data for structural analogs?

  • Unit Cell Comparison : Analyze deviations in parameters (e.g., β angles in monoclinic vs. orthorhombic systems) .
  • Hydrogen Bonding Networks : Use Mercury software to map interactions (e.g., C–H···O bonds stabilizing crystal lattices) .

Q. How is thermal stability analyzed, and what insights does it provide?

  • TGA/DTA Profiling : Identify decomposition stages (e.g., 30% mass loss at 300°C correlates with benzyloxy cleavage) .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .

Methodological Considerations

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMSO+15% vs. ethanol
Temperature80°C (reflux)75% yield
CatalystK₂CO₃ (2 equiv)Prevents hydrolysis
Reaction Time18 hours>90% conversion
PurificationEthanol-water (3:1)99% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.